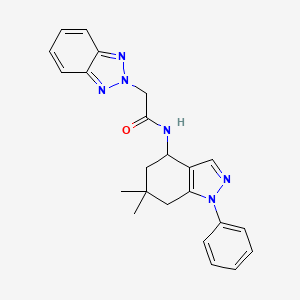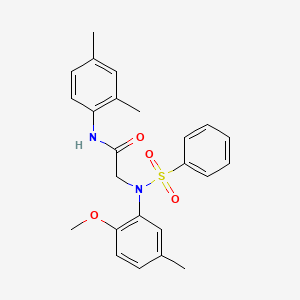![molecular formula C20H21Cl2N3O5S B6031102 4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide, commonly known as CB1954, is a prodrug that has been widely used in cancer research as a tool for gene therapy. In
Wirkmechanismus
The mechanism of action of CB1954 involves the activation of the prodrug by nitroreductase, which is expressed in some cancer cells but not in normal cells. Nitroreductase converts CB1954 into a toxic metabolite that kills the cancer cells. The toxic metabolite causes DNA damage and induces apoptosis in the cancer cells.
Biochemical and Physiological Effects:
CB1954 has been shown to have potent antitumor activity in preclinical studies. It has been tested in a variety of cancer models, including prostate cancer, breast cancer, and glioma. CB1954 has been shown to be effective in killing cancer cells both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
CB1954 has several advantages for lab experiments. It is a potent prodrug that is activated by an enzyme that is expressed in some cancer cells but not in normal cells. This allows for selective killing of cancer cells without affecting normal cells. CB1954 is also relatively easy to synthesize and has a long shelf life.
However, CB1954 also has some limitations for lab experiments. It requires the expression of nitroreductase in the cancer cells, which may not be present in all cancer types. Additionally, the activation of CB1954 by nitroreductase can be affected by factors such as oxygen levels and pH, which may vary in different tumor microenvironments.
Zukünftige Richtungen
There are several future directions for the use of CB1954 in cancer research. One direction is the development of new nitroreductase enzymes that are more specific to cancer cells. This would allow for even more selective killing of cancer cells. Another direction is the development of new prodrugs that can be activated by other enzymes that are expressed in cancer cells. This would provide additional options for gene therapy.
Conclusion:
In conclusion, CB1954 is a potent prodrug that has been extensively used in cancer research as a tool for gene therapy. It is activated by the enzyme nitroreductase, which is expressed in some cancer cells but not in normal cells. CB1954 has shown potent antitumor activity in preclinical studies and has several advantages for lab experiments. However, it also has some limitations, and there are several future directions for its use in cancer research.
Synthesemethoden
CB1954 is synthesized from 2,4-dimethoxy-5-nitrobenzamide by a series of chemical reactions. The first step involves the reduction of the nitro group to an amine using sodium dithionite. The amine is then reacted with 2-chloroethylamine hydrochloride to form a bis(2-chloroethyl)amine derivative. The resulting compound is then reacted with sulfuryl chloride to form a sulfonyl chloride. Finally, the sulfonyl chloride is reacted with 2-cyano-4,5-dimethoxyaniline to form CB1954.
Wissenschaftliche Forschungsanwendungen
CB1954 has been extensively used in cancer research as a tool for gene therapy. It is a prodrug that is activated by the enzyme nitroreductase, which is expressed in some cancer cells but not in normal cells. Nitroreductase converts CB1954 into a toxic metabolite that kills the cancer cells. This approach is known as suicide gene therapy, as the cancer cells essentially commit suicide after the prodrug is activated.
Eigenschaften
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O5S/c1-29-18-11-15(13-23)17(12-19(18)30-2)24-20(26)14-3-5-16(6-4-14)31(27,28)25(9-7-21)10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBPJMAKXSPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6031066.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)

![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)
![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)


![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)